methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoic acid and contains an epoxide group, which makes it a versatile intermediate in organic synthesis. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate can be synthesized through several methods. One common route involves the reaction of methyl 3-methoxy-4-hydroxybenzoate with epichlorohydrin in the presence of a base such as potassium carbonate. The reaction typically occurs under mild conditions, with the base facilitating the formation of the epoxide ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be oxidized to form diols.
Reduction: The compound can be reduced to yield alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxide group typically yields diols, while nucleophilic substitution can produce a variety of substituted benzoates .
Scientific Research Applications
Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential biological activities, such as inhibiting enzymes or disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(oxiran-2-ylmethoxy)benzoate
- Methyl 3-(oxiran-2-ylmethoxy)benzoate
- Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)phenylpropanoate
Uniqueness
Methyl 3-methoxy-4-(oxiran-2-ylmethoxy)benzoate is unique due to the presence of both a methoxy group and an epoxide ring on the benzoate structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activities compared to similar compounds.
Properties
CAS No. |
22636-28-8 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.2 |
Purity |
97 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.